![molecular formula C15H19NO2 B1339472 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 186376-30-7](/img/structure/B1339472.png)

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

説明

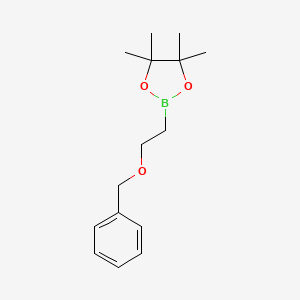

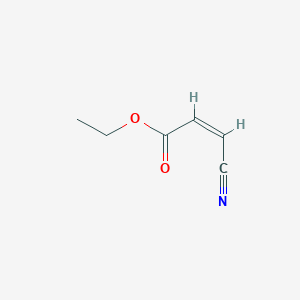

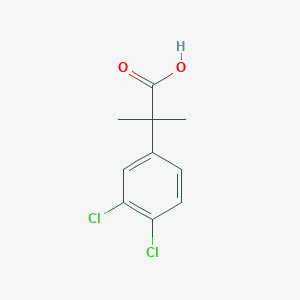

“Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” is a chemical compound with the molecular formula C15H19NO2 . It contains a five-membered heterocyclic ring, in an envelope conformation, fused to a three-membered cyclopropane ring .

Synthesis Analysis

A convenient and high yield process for ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate using a facile endo-exo conversion by DBU has been described .

Molecular Structure Analysis

The molecular structure of “Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” consists of a five-membered heterocyclic ring in an envelope conformation, fused to a three-membered cyclopropane ring .

Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress in recent years, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed .

Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” is 245.32 g/mol. It has a topological polar surface area of 29.5 Ų. The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds .

科学的研究の応用

Antimalarial and Antimycobacterial Properties

Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities against the P. falciparum strain. These compounds, with varying side chains and substituents, have also shown antimycobacterial properties and have been tested for cytotoxicity against Vero cells (Nongpanga Ningsanont et al., 2003).

Chemical Rearrangements and Transformations

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, a structurally similar compound, undergoes a stereospecific rearrangement yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This transformation demonstrates the chemical flexibility and potential for generating diverse compounds from azabicyclo derivatives (Tomoshige Kobayashi et al., 1992).

Synthesis and Stereochemistry Studies

Methyl and ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, related to the Ethyl 3-benzyl-3-azabicyclo compound, have been synthesized, with research focusing on their stereochemical aspects. This study highlights the potential of these compounds for more complex chemical syntheses and analyses (G. F. Vafina et al., 2003).

Formation and Reaction Analysis

Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, another analog, has been formed through specific reactions and evaluated for its reactivity and structural properties. This research contributes to understanding the reaction mechanisms and stability of azabicyclo compounds (B. Golding et al., 1975).

Safety And Hazards

特性

IUPAC Name |

ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKFHBYDDJRSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)